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molecular formula C11H11NO3 B2573694 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 129912-25-0

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B2573694
M. Wt: 205.213
InChI Key: CYOJGCZECBHBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988698

Procedure details

To a solution of sodium hydroxide (14 g) in water (480 ml) was added 1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride (44.3 g) and the mixture was stirred for 1.5 hours at 80° to 85° C. After cooling, the reaction mixture was acidified with conc. hydrochloric acid. The residual crystal was collected by filtration, washed with water and dried to give 2,3-dihydro-3,3-dimethyl-2-oxoindole-5-carboxylic acid (21 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl-].[CH3:4][C:5]1([CH3:24])[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14](=[O:22])C[N+]3C=CC=CC=3)[CH:12]=2)[NH:7][C:6]1=[O:23].Cl>O>[CH3:24][C:5]1([CH3:4])[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:22])=[O:1])[CH:12]=2)[NH:7][C:6]1=[O:23] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride
Quantity
44.3 g
Type
reactant
Smiles
[Cl-].CC1(C(NC2=CC=C(C=C12)C(C[N+]1=CC=CC=C1)=O)=O)C
Name
Quantity
480 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at 80° to 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The residual crystal was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(C(NC2=CC=C(C=C12)C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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